5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride
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Overview
Description
5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a pyrazole moiety
Preparation Methods
The synthesis of 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride typically involves multiple steps. One common route includes the formation of the pyrazole ring, followed by its functionalization and subsequent attachment to the thiophene ring. The sulfonyl chloride group is introduced in the final steps of the synthesis. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as acetyl chloride or benzyl chloride .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The pyrazole moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Medicinal Chemistry: It has been evaluated as a potential PET tracer for imaging CSF-1R expression in the brain, which is relevant for glioblastoma multiforme treatment
Biological Research: The compound’s interactions with specific molecular targets, such as enzymes or receptors, are of interest for understanding its biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and thiophene-based sulfonyl chlorides. For example:
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the pyrazole core but differs in its functional groups.
1-Methyl-1H-pyrazol-5-ol: Another pyrazole derivative with a hydroxyl group instead of a sulfonyl chloride.
Properties
Molecular Formula |
C10H10ClN3O3S2 |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
5-[[(1-methylpyrazole-4-carbonyl)amino]methyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClN3O3S2/c1-14-6-7(4-13-14)10(15)12-5-8-2-3-9(18-8)19(11,16)17/h2-4,6H,5H2,1H3,(H,12,15) |
InChI Key |
PWEZIPVMFMVRMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
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